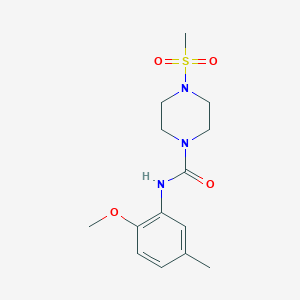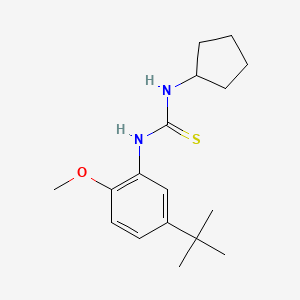
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea, also known as BMT-2, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMT-2 is a thiourea derivative that has been synthesized through various methods and has shown promising results in several research studies. In
Mécanisme D'action
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea exerts its anti-tumor effects through various mechanisms, including the inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. This compound also inhibits the activity of enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce cell cycle arrest, preventing cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in animal studies. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea has several advantages for use in lab experiments, including its high purity and low toxicity. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound may have limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea, including further investigation of its anti-tumor effects in vivo, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of inflammatory diseases. Additionally, the combination of this compound with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Further research is needed to fully explore the potential of this compound in scientific research and clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential applications in scientific research, particularly in the field of cancer research. This compound has been synthesized through various methods and has been shown to have anti-tumor effects through various mechanisms. This compound has minimal toxicity and side effects and may have potential applications in the treatment of inflammatory diseases. Further research is needed to fully explore the potential of this compound in scientific research and clinical applications.
Méthodes De Synthèse
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea has been synthesized through various methods, including the reaction of 5-tert-butyl-2-methoxyphenyl isothiocyanate with cyclopentylamine in the presence of a base. Another method involves the reaction of 5-tert-butyl-2-methoxyphenyl isocyanate with cyclopentylthiourea. These methods have been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-N'-cyclopentylthiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anti-tumor effects in several types of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-cyclopentylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-17(2,3)12-9-10-15(20-4)14(11-12)19-16(21)18-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXLHALYDSKHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
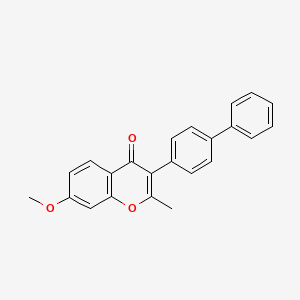
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)

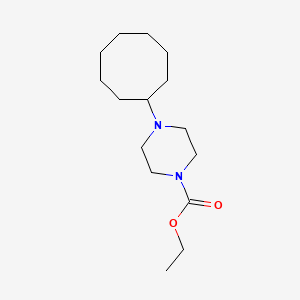
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
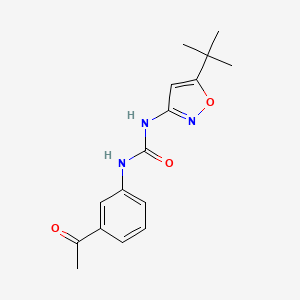
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
